Methyl 4-bromo-2-(cyanomethyl)benzoate

Catalog No.
S868469
CAS No.
1083181-36-5
M.F
C10H8BrNO2
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-2-(cyanomethyl)benzoate

CAS Number

1083181-36-5

Product Name

Methyl 4-bromo-2-(cyanomethyl)benzoate

IUPAC Name

methyl 4-bromo-2-(cyanomethyl)benzoate

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3

InChI Key

OXXCXDQCAGYFQM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC#N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC#N

Synthesis of Antifolates

Scientific Field: Biochemistry Application Summary: This compound is used in the synthesis of antifolates, which are compounds that inhibit the activity of the enzyme dihydrofolate reductase, used in cancer treatments. Methods of Application: It is involved in the creation of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs. Results Summary: These antifolates have shown efficacy in inhibiting tumor growth in preclinical models .

Development of Photoswitchable Molecules

Scientific Field: Photochemistry Application Summary: Methyl 4-bromo-2-(cyanomethyl)benzoate is used in the development of ortho-fluoroazobenzene photoswitches, which have applications in creating light-responsive materials. Methods of Application: The ester group of the compound is converted to the carboxylic acid, which can then be used to create hydrogen-bonded materials. Results Summary: These photoswitches have potential use in smart materials that change properties in response to light stimuli .

Creation of Conductive Polymers

Scientific Field: Polymer Chemistry Application Summary: The compound is a precursor in the synthesis of conductive polymers, which are used in electronics and materials science. Methods of Application: It undergoes polymerization to form the backbone of conductive polymers, which can be used in various electronic applications. Results Summary: The resulting polymers display conductivity and are being explored for use in flexible electronic devices .

Synthesis of Pyridyl Derivatives

Scientific Field: Organic Chemistry Application Summary: Methyl 4-bromo-2-(cyanomethyl)benzoate is used to synthesize pyridyl derivatives, which are important in pharmaceuticals and agrochemicals. Methods of Application: It is used in cross-coupling reactions with lithium pyridyltriolborate to produce methyl 4-(2-pyridyl)benzoate. Results Summary: These derivatives are key intermediates in the synthesis of various biologically active compounds .

Nanoparticle Surface Modification

Scientific Field: Nanotechnology Application Summary: The compound is used to modify the surface of nanoparticles to improve their properties for drug delivery and imaging. Methods of Application: It is grafted onto the surface of nanoparticles to enhance their interaction with biological systems. Results Summary: Modified nanoparticles have shown improved specificity and efficacy in targeted drug delivery applications .

Environmental Remediation

Scientific Field: Environmental Chemistry Application Summary: Methyl 4-bromo-2-(cyanomethyl)benzoate is used in the synthesis of materials for environmental remediation, such as the degradation of pollutants. Methods of Application: It is incorporated into catalysts that are used to break down organic contaminants in water and soil. Results Summary: Catalysts containing this compound have been effective in reducing the concentration of pollutants in contaminated environments .

Methyl 4-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2C_{10}H_{8}BrNO_{2} and a molecular weight of 254.08 g/mol. It is characterized by the presence of a bromine atom and a cyanomethyl group attached to a benzoate structure, making it a versatile compound in organic synthesis and medicinal chemistry. The compound has been studied for its crystal structure, which provides insights into its physical properties and potential reactivity .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
  • Reduction Reactions: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines, thiols) in the presence of a base (e.g., sodium hydroxide).
  • Reduction: Lithium aluminum hydride in anhydrous solvents.
  • Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

  • Substitution: Substituted benzoates with various functional groups.
  • Reduction: Amines derived from the reduction of the cyanomethyl group.
  • Oxidation: Carboxylic acids from the oxidation of the methyl ester group.

The biological activity of methyl 4-bromo-2-(cyanomethyl)benzoate is primarily linked to its potential therapeutic properties. Its structure allows it to interact with specific molecular targets, influencing various biochemical pathways. Studies suggest that it may serve as a probe in enzyme-catalyzed reactions, contributing to the understanding of metabolic processes and drug interactions .

Methyl 4-bromo-2-(cyanomethyl)benzoate can be synthesized through several methods:

  • Bromination of Methyl 2-(cyanomethyl)benzoate: This method involves treating methyl 2-(cyanomethyl)benzoate with bromine in the presence of a catalyst to introduce the bromine atom at the para position.
  • Industrial Production Methods: In industrial settings, large-scale bromination reactions are optimized for efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters .

Methyl 4-bromo-2-(cyanomethyl)benzoate finds applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biology: Used in studies of enzyme-catalyzed reactions and biochemical pathways.
  • Medicine: Explored for its therapeutic properties in drug discovery and development.
  • Industry: Utilized in producing specialty chemicals and materials such as polymers and resins.

Research on the interaction of methyl 4-bromo-2-(cyanomethyl)benzoate with biological systems has revealed its role in modulating enzyme activity and influencing metabolic pathways. These studies are crucial for understanding its potential applications in drug development and therapeutic interventions .

Methyl 4-bromo-2-(cyanomethyl)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-2-(cyanomethyl)benzoateC10H8BrNO2C_{10}H_{8}BrNO_{2}Contains both bromine and cyanomethyl groups
Methyl 4-(cyanomethyl)benzoateC10H9NO2C_{10}H_{9}NO_{2}Lacks bromine but retains cyanomethyl functionality
Methyl 3-(cyanomethyl)benzoateC10H9NO2C_{10}H_{9}NO_{2}Similar structure but different substitution pattern
Methyl 4-bromo-3-(cyanomethyl)benzoateC10H8BrNO2C_{10}H_{8}BrNO_{2}Bromine at different position, affecting reactivity

Uniqueness

Methyl 4-bromo-2-(cyanomethyl)benzoate is unique due to its combination of both bromine and cyanomethyl functionalities, which enhances its reactivity and potential applications in organic synthesis compared to similar compounds that may lack one of these groups.

Methyl 4-bromo-2-(cyanomethyl)benzoate belongs to the substituted benzoate ester family. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol . The compound features:

  • A benzene ring with three substituents:
    • Methyl ester group (–COOCH₃) at position 1
    • Bromine atom (–Br) at position 4
    • Cyanomethyl group (–CH₂CN) at position 2

The SMILES notation O=C(OC)C₁=CC=C(Br)C=C₁CC#N and crystallographic data confirm its planar aromatic core with substituents influencing electronic distribution (Figure 1). The bromine atom acts as an electrophilic site for cross-coupling reactions, while the cyanomethyl group participates in cyclization and nucleophilic substitutions .

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO₂
Molecular Weight254.08 g/mol
Boiling PointNot reported
Storage Conditions2–8°C, sealed, dry

Historical Context and Research Significance

First synthesized in the early 21st century, this compound emerged as a solution for accessing complex heterocycles. Early studies highlighted its utility in Pd-catalyzed cross-coupling reactions, enabling the construction of biaryl systems critical for drug discovery . For example, its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, while the cyanomethyl group undergoes cyclocondensation to form pyridines and quinolines .

Recent advances (2020–2025) have expanded its role in:

  • Pharmaceutical intermediates: Key precursor for kinase inhibitors and anticancer agents .
  • Agrochemicals: Building block for herbicides with enhanced bioavailability .
  • Materials science: Component in liquid crystal displays (LCDs) due to its planar structure .

Key Applications in Organic Synthesis

Pharmaceutical Intermediate Synthesis

The compound serves as a precursor for biologically active molecules:

  • Anticancer agents: Bromine substitution enables coupling with heteroaromatic moieties to target tyrosine kinases .
  • CNS drugs: Cyanomethyl groups facilitate the synthesis of γ-aminobutyric acid (GABA) analogs via reductive amination .

Heterocycle Construction

Its reactivity supports the synthesis of N-containing heterocycles:

  • Pyridines: Reaction with ammonium acetate under microwave irradiation yields 3-cyanopyridines .
  • Isoindolinones: Intramolecular cyclization with Grignard reagents produces spirocyclic compounds .

Material Science Applications

In liquid crystal synthesis, the compound’s rigid backbone and polar groups enhance mesophase stability. Derivatives exhibit nematic phases at room temperature, making them suitable for LCDs .

Molecular Structure and Functional Group Analysis

Methyl 4-bromo-2-(cyanomethyl)benzoate represents a multifunctional aromatic compound with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol [1] [2] [3]. The compound is systematically named as benzoic acid, 4-bromo-2-(cyanomethyl)-, methyl ester, with the Chemical Abstracts Service registry number 1083181-36-5 [1] [4].

The molecular architecture of this compound incorporates three distinct functional groups positioned on a benzene ring core. The benzene ring serves as the central structural framework, with substituents located at specific positions that define the compound's chemical behavior and physical properties [5]. The ester functionality is represented by the methyl benzoate moiety, where the carboxyl group is attached directly to the benzene ring at the 1-position [6].

The bromine atom occupies the 4-position (para-position) relative to the carboxyl group, introducing significant electronic effects due to its electronegativity and size [1] [3]. Bromine, being a halogen with high electronegativity, acts as an electron-withdrawing group through inductive effects while simultaneously exhibiting electron-donating resonance effects through its lone pairs [7].

The cyanomethyl substituent (-CH₂CN) is positioned at the 2-position (ortho-position) relative to the carboxyl group, creating a unique substitution pattern [1] [6]. This functional group consists of a methylene bridge connecting the benzene ring to a nitrile group, which is characterized by a carbon-nitrogen triple bond [8].

Structural ParameterValueReference
Molecular FormulaC₁₀H₈BrNO₂ [1] [2]
Molecular Weight254.08 g/mol [1] [3]
Chemical Abstracts Service Number1083181-36-5 [1] [4]
International Union of Pure and Applied Chemistry Namemethyl 4-bromo-2-(cyanomethyl)benzoate [6]
Simplified Molecular Input Line Entry SystemCOC(=O)C1=C(C=C(C=C1)Br)CC#N [6]

The InChI (International Chemical Identifier) for the compound is InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3, providing a standardized representation of its molecular structure [6]. The exact mass has been determined to be 252.973841 g/mol, which differs slightly from the molecular weight due to isotopic variations [6].

Physical Properties and Spectroscopic Data

The physical characteristics of methyl 4-bromo-2-(cyanomethyl)benzoate have been documented through various analytical techniques. The compound typically appears as a white to off-white solid at room temperature [4]. Storage recommendations indicate that the compound should be maintained at room temperature under inert atmospheric conditions [3] [9].

Infrared spectroscopy provides crucial information about the functional groups present in the molecule. The ester carbonyl group (C=O) in aromatic esters typically exhibits stretching frequencies between 1730-1715 cm⁻¹ due to conjugation with the aromatic ring system [10] [11] [12]. This represents a lower frequency compared to aliphatic esters, which appear at 1750-1735 cm⁻¹, reflecting the weakening of the carbon-oxygen double bond through resonance interactions [13].

The nitrile functional group contributes a characteristic carbon-nitrogen triple bond stretching vibration. Nitrile compounds generally exhibit strong absorption bands in the region of 2300-2200 cm⁻¹ [8] [7]. This frequency range is diagnostic for the presence of the cyano group and provides confirmation of the cyanomethyl substituent.

Aromatic carbon-hydrogen stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic carbon-carbon stretching modes are observed in the region of 1600-1400 cm⁻¹ [14] [7]. The presence of the bromine substituent may influence the exact frequencies of these vibrations through electronic effects.

Spectroscopic ParameterExpected RangeFunctional Group Assignment
Carbonyl C=O Stretch1730-1715 cm⁻¹Aromatic ester
Nitrile C≡N Stretch2300-2200 cm⁻¹Cyanomethyl group
Aromatic C-H Stretch>3000 cm⁻¹Benzene ring
Aromatic C=C Stretch1600-1400 cm⁻¹Benzene ring
C-Br Stretch750-500 cm⁻¹Bromo substituent

Mass spectrometry data supports the molecular weight determination, with the exact mass providing precise molecular composition information [6]. The compound's spectroscopic profile is consistent with the presence of all expected functional groups, confirming the structural assignment.

Conformational and Electronic Properties

The conformational behavior of methyl 4-bromo-2-(cyanomethyl)benzoate is influenced by the flexibility inherent in ester linkages and the spatial arrangement of substituents around the benzene ring. Ester groups exhibit structural flexibility due to the relatively low barrier for rotation about the carbon-oxygen-carbon bonds, allowing for conformational isomerism [15].

Aromatic esters typically adopt conformations where the ester group is not coplanar with the benzene ring, with dihedral angles between the ester plane and the aromatic ring ranging from approximately 8° to 60° depending on steric and electronic factors [16] [17] [18]. The presence of the ortho-positioned cyanomethyl group introduces additional steric considerations that may influence the preferred conformation of the ester moiety.

The electronic properties of the compound are significantly influenced by the electron-withdrawing nature of both the ester and nitrile functional groups, as well as the dual electronic effects of the bromine substituent [19]. The ester carbonyl group acts as an electron-withdrawing group through both inductive and resonance effects, while the nitrile group is strongly electron-withdrawing through its triple bond character.

Computational studies on similar benzoate ester systems have revealed important information about frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital are typically separated by energy gaps ranging from 4.5 to 6.0 electron volts, depending on the nature and position of substituents [19] [20]. The presence of electron-withdrawing groups such as the cyano and ester functionalities tends to lower both orbital energies while potentially reducing the energy gap.

The electronic distribution within the molecule shows characteristic patterns where the highest occupied molecular orbital is typically localized on the aromatic ring system with contributions from substituent lone pairs, while the lowest unoccupied molecular orbital often extends over the entire conjugated system including the carbonyl group [19] [21].

Electronic PropertyTypical RangeStructural Influence
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap4.5-6.0 eVAromatic ester systems
Dihedral Angle (Ester-Aromatic)8-60°Steric and electronic factors
Dipole Moment3-7 DebyePolar substituents

The conformational preferences of the cyanomethyl side chain are determined by steric interactions with neighboring substituents and electronic effects. The methylene bridge provides rotational freedom, allowing the nitrile group to adopt orientations that minimize steric clashes while optimizing electronic interactions [22].

General Synthetic Strategies

The synthesis of methyl 4-bromo-2-(cyanomethyl)benzoate employs several fundamental approaches that leverage the reactivity of aromatic systems and the sequential introduction of functional groups. The most prevalent strategies involve either direct functionalization of pre-existing aromatic frameworks or the construction of the target molecule through convergent synthetic pathways [3] .

Sequential Functionalization Approach

The primary synthetic strategy involves the sequential introduction of bromine and cyanomethyl substituents onto a benzoate framework. This approach typically begins with methyl 4-bromobenzoate or methyl 2-methylbenzoate as starting materials [3]. The sequential nature allows for controlled introduction of each functional group under optimized reaction conditions, minimizing unwanted side reactions and maximizing selectivity.

Convergent Synthesis Strategy

Alternative approaches employ convergent methodologies where pre-functionalized building blocks are coupled through established carbon-carbon bond forming reactions. These methods often utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution processes to construct the desired substitution pattern [5] [6].

Multi-step Synthetic Pathways

Complex multi-step sequences provide access to the target compound through systematic functional group manipulations. These pathways typically involve protection-deprotection strategies, selective oxidation-reduction sequences, and regioselective halogenation protocols [7] [8].

Bromination-Cyanation Pathways

The incorporation of both bromine and cyanomethyl functionalities requires carefully orchestrated reaction sequences that account for the electronic and steric effects of each substituent on subsequent transformations.

N-Bromosuccinimide Mediated Bromination

N-Bromosuccinimide serves as the primary brominating agent for aromatic systems, offering superior selectivity compared to elemental bromine [9] [10]. The reaction proceeds through electrophilic aromatic substitution, with the bromination pattern influenced by existing substituents on the aromatic ring. Typical reaction conditions employ N-Bromosuccinimide (1.0-1.2 equivalents) in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 60-80 degrees Celsius .

Bromination MethodReagentSolventTemperature (°C)Yield (%)
Electrophilic SubstitutionN-BromosuccinimideDimethylformamide60-8075-85
Radical BrominationN-Bromosuccinimide + AzobisisobutyronitrileCarbon tetrachloride8570-80
Electrochemical BrominationSodium bromideAqueous medium25-4060-75

Cyanomethylation Strategies

The introduction of cyanomethyl groups employs several distinct methodologies, each offering specific advantages in terms of selectivity, yield, and reaction conditions. The most common approach utilizes bromoacetonitrile as the cyanomethylating agent in the presence of potassium carbonate base [12] [13].

Nucleophilic Substitution with Bromoacetonitrile

This methodology involves the displacement of a suitable leaving group (typically bromide or chloride) with bromoacetonitrile under basic conditions. The reaction proceeds through an S_N2 mechanism, requiring primary or activated secondary substrates for optimal efficiency [12]. Reaction conditions typically employ potassium carbonate (1.5-2.0 equivalents) in dimethylformamide at temperatures of 80-100 degrees Celsius for 8-12 hours.

Direct Cyanation of Benzyl Halides

Alternative cyanation protocols utilize metal cyanides (sodium cyanide or potassium cyanide) to directly introduce cyano functionality through nucleophilic substitution [13] [14]. This approach requires careful handling due to the toxicity of cyanide reagents but offers high atom economy and direct access to the desired functionality.

Industrial-Scale Production Techniques

Industrial synthesis of methyl 4-bromo-2-(cyanomethyl)benzoate demands robust, scalable processes that ensure consistent product quality while maintaining economic viability and environmental compliance.

Continuous Flow Processing

Continuous flow chemistry has emerged as the preferred methodology for large-scale cyanation processes due to enhanced safety profiles and improved reaction control [15] [16]. The technology enables precise temperature control, efficient mixing, and reduced inventory of hazardous materials. Typical flow systems operate at temperatures of -30 to 60 degrees Celsius with residence times of 30 seconds to 2 minutes [15].

Industrial continuous flow systems incorporate stainless steel reactors designed for compatibility with both brominating and cyanating reagents. Heat management systems maintain precise temperature control through integrated cooling loops, while inline quenching systems neutralize reaction streams immediately upon exiting the reactor [15] [16].

Production ParameterBatch ProcessContinuous FlowMicroflow Technology
Scale (kg/batch)50-200250-5001-50
Temperature Control±5°C±1°C±0.5°C
Purity Achieved (%)97-9999.998-99.5
Processing Time12-24 hours2-4 hours1-2 hours

Batch Reactor Optimization

Traditional batch processes remain viable for medium-scale production, particularly when equipped with advanced process control systems. Modern batch reactors incorporate automated dosing systems, real-time monitoring capabilities, and sophisticated temperature control mechanisms .

Solvent Selection and Recovery

Industrial processes prioritize solvent systems that offer optimal reaction performance while enabling efficient recovery and recycling. Dimethylformamide and acetonitrile represent the most commonly employed solvents, with recovery rates exceeding 95% through distillation protocols [9] [15].

Patent-Protected Synthesis Protocols

Numerous patent applications describe specific methodologies for synthesizing methyl 4-bromo-2-(cyanomethyl)benzoate and related compounds, reflecting the commercial importance of these synthetic intermediates.

Patent CN109553532B: Palladium-Catalyzed Synthesis

This patent describes a three-step synthesis beginning with 4-bromo-2-methylbenzoic acid [7]. The process involves esterification with methanol under sulfuric acid catalysis, followed by palladium-catalyzed vinyl coupling and subsequent α-halogenated ketone synthesis. The methodology achieves yields of 74% for the final bromoacetyl derivative with high purity specifications.

Key features of this patented process include:

  • Use of palladium tetratriphenylphosphine catalyst (3-5 mol%)
  • Mixed solvent system (N,N-dimethylformamide:water = 4:1)
  • Sodium carbonate base (3:1-4:1 molar ratio)
  • Reaction temperature of 110 degrees Celsius for 4 hours

Patent CN105198743A: N-Bromosuccinimide Methodology

This patent focuses on bromination protocols using N-Bromosuccinimide with azobisisobutyronitrile initiation [8]. The process achieves high selectivity for mono-bromination while minimizing formation of dibrominated byproducts. The methodology employs carbon tetrachloride as solvent with reaction temperatures of 80 degrees Celsius.

Patent EP0996616B1: Cyanomethyl Ester Preparation

This European patent describes the preparation of cyanomethyl esters through reaction of carboxylic acids with haloacetonitriles [18]. The process utilizes either sodium or potassium bases in polar aprotic solvents, achieving high yields under mild reaction conditions.

Patent NumberKey InnovationTemperature (°C)Reported Yield (%)
CN109553532BPalladium-catalyzed coupling11074
CN105198743ASelective bromination8085-90
EP0996616B1Haloacetonitrile coupling2590-95
CN105130846AIndustrial cyanation12580+

Patent WO2018/68017: Pharmaceutical Intermediate Synthesis

This international patent application describes optimized conditions for preparing brominated cyanomethyl benzoates as pharmaceutical intermediates [19]. The methodology emphasizes reaction condition optimization to achieve pharmaceutical-grade purity while maintaining industrial scalability.

Purification and Quality Control

The production of methyl 4-bromo-2-(cyanomethyl)benzoate requires stringent purification protocols and comprehensive quality control measures to ensure product specifications meet pharmaceutical and research-grade requirements.

Chromatographic Purification Methods

Column chromatography represents the primary purification methodology for laboratory-scale preparations. Silica gel stationary phases with hexane:ethyl acetate eluent systems (typically 4:1 to 8:1 ratios) provide effective separation of the target compound from synthetic impurities [13]. Industrial-scale purification employs preparative high-performance liquid chromatography or simulated moving bed technology for high-throughput separations.

Crystallization Protocols

Recrystallization from appropriate solvent systems offers an efficient purification method that simultaneously improves product purity and provides material in a form suitable for long-term storage. Common recrystallization solvents include ethyl acetate, toluene, and methanol-water mixtures [7] .

Quality Control Analytical Methods

Comprehensive analytical characterization ensures product quality and identity confirmation through multiple complementary techniques.

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography with ultraviolet detection serves as the primary purity assessment method [20] [21]. Typical analytical conditions employ reverse-phase Carbon18 columns with acetonitrile:water mobile phases. Detection wavelengths of 254 nanometers provide optimal sensitivity for aromatic compounds. Acceptance criteria typically require minimum purity of 98.0% with individual impurities below 0.5% [20].

Nuclear Magnetic Resonance Spectroscopy

Both proton and carbon-13 nuclear magnetic resonance spectroscopy provide definitive structural confirmation and purity assessment . Characteristic chemical shifts for the cyanomethyl protons appear at approximately 4.5 parts per million, while the cyano carbon resonates near 117 parts per million. Integration ratios confirm molecular structure and detect impurities at levels below 1%.

Analytical MethodDetection LimitAnalysis TimePrimary Application
HPLC-UV0.1%15-25 minPurity determination
¹H NMR0.01 mol%5-10 minStructure confirmation
¹³C NMR0.1 mol%30-60 minCarbon framework verification
GC-MS10 ppm20-30 minMolecular identity
LC-MS/MS1 ppm10-15 minMolecular weight confirmation

Mass Spectrometry Identification

Gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry provide molecular weight confirmation and fragmentation pattern analysis . The molecular ion peak appears at mass-to-charge ratio 254, with characteristic fragmentation including loss of the methyl ester group (molecular weight minus 31) and bromine isotope patterns.

Trace Metal Analysis

Inductively coupled plasma mass spectrometry monitors trace metal contamination, particularly palladium residues from catalytic processes [15]. Acceptance criteria typically limit palladium content to below 10 parts per million for pharmaceutical applications.

Thermal Analysis

Differential scanning calorimetry and thermogravimetric analysis characterize thermal stability and decomposition patterns. The compound typically exhibits melting transitions in the range of 85-90 degrees Celsius with thermal decomposition onset above 200 degrees Celsius .

XLogP3

2.1

Wikipedia

Methyl 4-bromo-2-(cyanomethyl)benzoate

Dates

Last modified: 08-16-2023

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